Phenyl 4-pentylpyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-pentylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, a pentyl chain, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-pentylpyridine-1(4H)-carboxylate typically involves the reaction of pyridine derivatives with phenyl and pentyl substituents. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound . Another method is the Hantzsch dihydropyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of copper catalysis and activation by lithium fluoride or magnesium chloride has been shown to be effective in the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-pentylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Phenyl 4-pentylpyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 4-pentylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Phenyl 4-pentylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as trifluoromethylpyridine and chloropyridine . These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. For instance:
Properties
CAS No. |
651053-95-1 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
phenyl 4-pentyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-2-3-5-8-15-11-13-18(14-12-15)17(19)20-16-9-6-4-7-10-16/h4,6-7,9-15H,2-3,5,8H2,1H3 |
InChI Key |
OFRHCFZIHHCDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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